
2-((1H-Indol-7-yl)oxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-Indol-7-yl)oxy)ethan-1-ol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-7-yl)oxy)ethan-1-ol typically involves the reaction of indole derivatives with ethylene oxide or similar reagents. One common method includes the reaction of 7-hydroxyindole with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-7-yl)oxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indole-ethanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: Formation of 2-((1H-Indol-7-yl)oxy)acetaldehyde or 2-((1H-Indol-7-yl)oxy)acetic acid.
Reduction: Formation of 2-((1H-Indol-7-yl)oxy)ethane.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
Scientific Research Applications
2-((1H-Indol-7-yl)oxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((1H-Indol-7-yl)oxy)ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole moiety is known to bind to multiple receptors and enzymes, potentially modulating their activity. This compound may exert its effects through interactions with cellular signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-((1H-Indol-3-yl)oxy)ethan-1-ol: Similar structure but with the indole ring attached at the 3-position.
2-(1H-Indol-2-yl)ethan-1-ol: Similar structure but with the indole ring attached at the 2-position.
2-(1H-Indol-5-yl)ethan-1-ol: Similar structure but with the indole ring attached at the 5-position.
Uniqueness
2-((1H-Indol-7-yl)oxy)ethan-1-ol is unique due to its specific attachment of the indole ring at the 7-position, which may confer distinct biological and chemical properties compared to other indole derivatives. This unique structure can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-(1H-indol-7-yloxy)ethanol |
InChI |
InChI=1S/C10H11NO2/c12-6-7-13-9-3-1-2-8-4-5-11-10(8)9/h1-5,11-12H,6-7H2 |
InChI Key |
DKGRZNGCXBFXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCO)NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
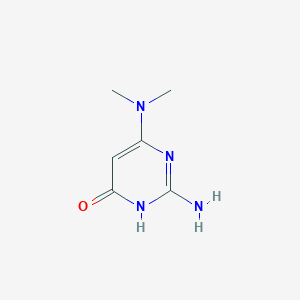
![1,3-Dinitro-5-[(2-propen-1-yloxy)methyl]benzene](/img/structure/B8711984.png)
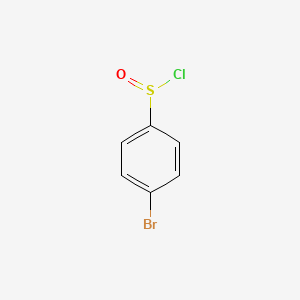

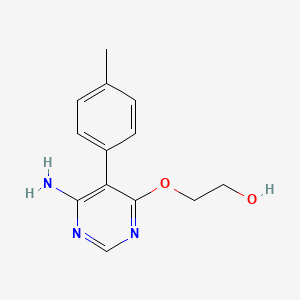

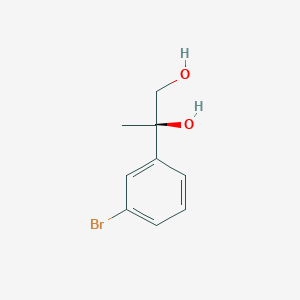

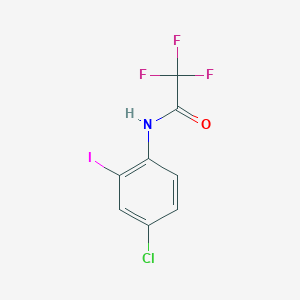
![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)
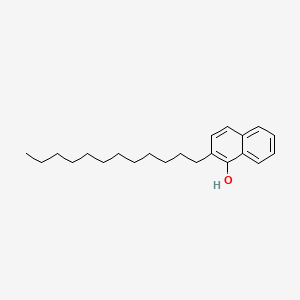
![Acetamide, N-[[6-(bromoacetyl)-2-pyridinyl]methyl]-](/img/structure/B8712049.png)


